[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone
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Overview
Description
2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups such as dimethoxybenzoyl, fluorophenyl, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.
Introduction of the Dimethoxybenzoyl Group: This step involves the acylation of the thieno[2,3-b]pyridine core using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Substitution with Fluorophenyl and Phenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxybenzoyl)-4-phenylthieno[2,3-b]pyridine: Lacks the fluorophenyl group.
4-(4-Fluorophenyl)-6-phenylthieno[2,3-b]pyridine: Lacks the dimethoxybenzoyl group.
2-(3,4-Dimethoxybenzoyl)-6-phenylthieno[2,3-b]pyridine: Lacks the fluorophenyl group.
Uniqueness
2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to the presence of all three functional groups (dimethoxybenzoyl, fluorophenyl, and phenyl) on the thieno[2,3-b]pyridine core. This unique combination of functional groups may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H21FN2O3S |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
[3-amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C28H21FN2O3S/c1-33-22-13-10-18(14-23(22)34-2)26(32)27-25(30)24-20(16-8-11-19(29)12-9-16)15-21(31-28(24)35-27)17-6-4-3-5-7-17/h3-15H,30H2,1-2H3 |
InChI Key |
WYWGENGPOOHIKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)N)OC |
Origin of Product |
United States |
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